molecular formula C3H4ClN3 B176853 3-Chloro-1H-pyrazol-4-amine CAS No. 103286-54-0

3-Chloro-1H-pyrazol-4-amine

Cat. No.: B176853
CAS No.: 103286-54-0
M. Wt: 117.54 g/mol
InChI Key: CHWZUWDRNLWSPU-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazol-4-amine, or 3-Cl-PZ, is an organic molecule with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used in a variety of experiments and has been used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Chemoselectivity in Amination

  • A study by Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, revealing selective amination with cyclic secondary amino groups under specific conditions (Shen et al., 2010).

Synthesis of Novel Compounds

  • Yun-shang (2010) synthesized novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, highlighting the versatility of 3-Chloro-1H-pyrazol-4-amine in creating new chemical entities (Yun-shang, 2010).

Reductive Amination

  • Bawa et al. (2009) reported on the reductive amination of a derivative involving this compound, demonstrating its utility in secondary amine synthesis (Bawa et al., 2009).

Structural Analysis

  • Abdel-Wahab et al. (2013) conducted a structural analysis of a compound involving this compound, providing insight into its molecular conformation (Abdel-Wahab et al., 2013).

Reactions with Appel Salt

  • Koyioni et al. (2014) studied the reaction of Appel salt with 1H-pyrazol-5-amines, including this compound, highlighting its reactivity and the variety of products formed (Koyioni et al., 2014).

Ullmann and Acylation Reactions

  • Bou-Petit et al. (2020) investigated the regioselectivity of Ullmann and acylation reactions in C4-C5 fused pyrazol-3-amines, including this compound, underscoring its significance in various biological activities (Bou-Petit et al., 2020).

Cu2+ Complexes Formation

  • Lopera et al. (2020) detailed the formation of Cu2+ complexes with 1H-pyrazole azamacrocycles, demonstrating the potential of this compound in complex formation (Lopera et al., 2020).

Mechanism of Action

Target of Action

3-Chloro-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle or metabolic pathways of these parasites.

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the parasites

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Pharmacokinetics

Its molecular weight (11754 g/mol) suggests that it may have favorable absorption and distribution characteristics. The impact of these properties on the compound’s bioavailability is subject to further investigation.

Result of Action

Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit the growth or survival of the parasites.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives, which include 3-Chloro-1H-pyrazol-4-amine, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pyrazole compounds are known to exhibit tautomerism, a phenomenon that may influence their reactivity and thus their interactions at the molecular level . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stored in a refrigerator, suggesting that it may require specific storage conditions to maintain its stability .

Properties

IUPAC Name

5-chloro-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZUWDRNLWSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276141
Record name 5-chloro-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103286-54-0
Record name 3-Chloro-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103286-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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